molecular formula C7H8BrNOS B13173942 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one

Katalognummer: B13173942
Molekulargewicht: 234.12 g/mol
InChI-Schlüssel: CYPIMEVTJAGFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromothiophene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one typically involves the reaction of 4-bromothiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the use of bromination followed by amination and subsequent addition of the propanone group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C7H8BrNOS

Molekulargewicht

234.12 g/mol

IUPAC-Name

3-amino-1-(4-bromothiophen-3-yl)propan-1-one

InChI

InChI=1S/C7H8BrNOS/c8-6-4-11-3-5(6)7(10)1-2-9/h3-4H,1-2,9H2

InChI-Schlüssel

CYPIMEVTJAGFLK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CS1)Br)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.